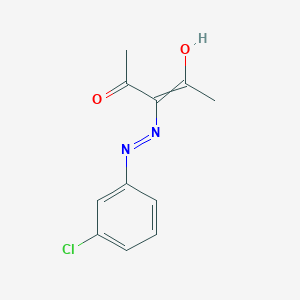
3-(3-Chlorophenylhydrazono)pentane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Chlorophenylhydrazono)pentane-2,4-dione is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a chlorophenyl group attached to a hydrazono moiety, which is further connected to a pentane-2,4-dione structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenylhydrazono)pentane-2,4-dione typically involves the reaction of 3-chlorobenzenediazonium chloride with acetylacetone. The reaction proceeds as follows:
Formation of 3-chlorobenzenediazonium chloride: This is achieved by treating 3-chloroaniline with sodium nitrite and hydrochloric acid at low temperatures.
Reaction with acetylacetone: The 3-chlorobenzenediazonium chloride is then reacted with acetylacetone in the presence of a base, such as sodium acetate, to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Chlorophenylhydrazono)pentane-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.
Condensation Reactions: The hydrazono group can react with carbonyl compounds to form hydrazones.
Complexation Reactions: The compound can form complexes with metal ions, acting as a bidentate ligand through the hydrazono nitrogen and one keto oxygen.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic conditions.
Condensation Reactions: Carbonyl compounds like aldehydes and ketones are commonly used, often in the presence of an acid or base catalyst.
Complexation Reactions: Metal salts such as palladium(II) chloride, platinum(IV) chloride, and cerium(IV) chloride are used in the presence of solvents like ethanol or methanol.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives of the original compound.
Condensation Reactions: Hydrazones and related derivatives are formed.
Complexation Reactions: Metal complexes with distinct coordination geometries are produced.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 3-(3-Chlorophenylhydrazono)pentane-2,4-dione involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various effects:
Molecular Targets: The compound targets enzymes and proteins by binding to their active sites or metal cofactors.
Pathways Involved: The formation of metal complexes can disrupt cellular processes, leading to antimicrobial and anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[(3-Bromophenyl)hydrazono]pentane-2,4-dione
- 3-[(3-Methylphenyl)hydrazono]pentane-2,4-dione
- 3-[(3-Nitrophenyl)hydrazono]pentane-2,4-dione
Uniqueness
3-(3-Chlorophenylhydrazono)pentane-2,4-dione is unique due to the presence of the chlorine atom in the phenyl ring, which imparts distinct electronic and steric properties. This makes it particularly effective in forming stable metal complexes and exhibiting significant biological activity .
Propiedades
Fórmula molecular |
C11H11ClN2O2 |
|---|---|
Peso molecular |
238.67 g/mol |
Nombre IUPAC |
3-[(3-chlorophenyl)diazenyl]-4-hydroxypent-3-en-2-one |
InChI |
InChI=1S/C11H11ClN2O2/c1-7(15)11(8(2)16)14-13-10-5-3-4-9(12)6-10/h3-6,15H,1-2H3 |
Clave InChI |
MBBAVCNCYGLIEO-UHFFFAOYSA-N |
SMILES canónico |
CC(=C(C(=O)C)N=NC1=CC(=CC=C1)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















